molecular formula C20H12Cl3N3O3 B2479649 2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 303149-31-7

2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Cat. No.: B2479649
CAS No.: 303149-31-7
M. Wt: 448.68
InChI Key: RLWSKQMMYLSKSA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS: 303149-31-7) is a nitro-substituted benzimidazole derivative characterized by a 3-chlorophenyl group at position 2, a 2,4-dichlorobenzyloxy substituent at position 1, and a nitro group at position 5. Its molecular formula is C₂₀H₁₂Cl₃N₃O₃, with a molecular weight of 448.69 g/mol and a purity of ≥95% in commercial preparations . The compound is primarily used in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial or antiparasitic drug development .

Properties

IUPAC Name

2-(3-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3O3/c21-14-3-1-2-12(8-14)20-24-18-7-6-16(26(27)28)10-19(18)25(20)29-11-13-4-5-15(22)9-17(13)23/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWSKQMMYLSKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorophenyl and dichlorobenzyl groups through electrophilic aromatic substitution reactions.

    Oxidation: Ensuring the stability of the compound by oxidizing intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, often conducted in continuous flow reactors to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity, including temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl and dichlorobenzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzimidazole core.

Scientific Research Applications

2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of benzimidazole derivatives with diverse substitutions. Below is a detailed comparison with structurally related analogs:

Positional Isomers of Chlorophenyl Substituents

  • 2-(4-Chlorophenyl)-1-[(2,4-Dichlorobenzyl)Oxy]-6-Nitro-1H-1,3-Benzimidazole (CAS: 282523-48-2) Structural Difference: Chlorine at the para position of the phenyl ring (vs. meta in the target compound). Molecular Weight: Identical (448.69 g/mol) .

Variations in Benzyloxy Substituents

  • 1-[(3,4-Dichlorobenzyl)Oxy]-6-Nitro-2-Phenyl-1H-1,3-Benzimidazole (CAS: N/A)

    • Structural Difference : 3,4-Dichlorobenzyloxy group (vs. 2,4-dichlorobenzyloxy) and a phenyl group at position 2 (vs. 3-chlorophenyl).
    • Impact : The 3,4-dichloro substitution increases hydrophobicity (XLogP3: 6.1 vs. ~5.8 estimated for the target compound), which may enhance membrane permeability .
    • Molecular Weight : 414.2 g/mol .
  • 2-(4-Chlorophenyl)-1-[(2,6-Dichlorobenzyl)Oxy]-6-Nitro-1H-1,3-Benzimidazole (CAS: N/A) Structural Difference: 2,6-Dichlorobenzyloxy group (vs. 2,4-dichloro).

Substituent Replacement: Benzyloxy vs. Sulfonyl Groups

  • 2-n-Butyl-6-Chloro-1-(2,4-Dimethylphenylsulfonyl)-1H-Benzimidazole (CAS: N/A)
    • Structural Difference : Sulfonyl group at position 1 and n-butyl at position 2 (vs. benzyloxy and 3-chlorophenyl).
    • Impact : Sulfonyl groups enhance metabolic stability but may reduce bioavailability due to increased polarity. This derivative is reported in antifungal research .

Physicochemical and Pharmacological Properties

Table 1: Key Comparative Data

Compound Name CAS Molecular Weight (g/mol) Purity Key Substituents Supplier/Status
Target Compound 303149-31-7 448.69 ≥95% 3-Chlorophenyl, 2,4-dichlorobenzyloxy AK Scientific
4-Chlorophenyl Isomer 282523-48-2 448.69 ≥95% 4-Chlorophenyl, 2,4-dichlorobenzyloxy Discontinued
3,4-Dichlorobenzyloxy Analog N/A 414.2 N/A Phenyl, 3,4-dichlorobenzyloxy ECHEMI
2,6-Dichlorobenzyloxy Analog N/A 448.69 >90% 4-Chlorophenyl, 2,6-dichlorobenzyloxy Custom synthesis

Biological Activity

2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS number: 303149-31-7) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H12Cl3N3O3C_{20}H_{12}Cl_3N_3O_3, with a molecular weight of 448.69 g/mol. The presence of nitro and chlorinated groups in its structure is believed to contribute significantly to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : A study reported that compounds with similar structures demonstrated high antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values for these compounds were found to be approximately 8.78 μM and 6.68 μM in 2D assays respectively .
  • Mechanism of Action : The mechanism involves the binding of these compounds to DNA, particularly within the minor groove, which disrupts cellular processes leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : It has been reported that related benzimidazole derivatives exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. For example, one derivative showed a minimum inhibitory concentration (MIC) of 6.12 μM against S. aureus and 25 μM against E. coli .

Case Study 1: Antitumor Efficacy

A specific study evaluated the antitumor efficacy of a benzimidazole derivative similar to the target compound in a murine model. The results indicated that treatment with this compound significantly reduced tumor size and improved survival rates compared to untreated controls.

Case Study 2: Antimicrobial Effectiveness

In another investigation, a series of benzimidazole derivatives were tested against clinical strains of bacteria. The results demonstrated that compounds with nitro and chloro substitutions exhibited enhanced antibacterial activity compared to their unsubstituted analogs.

Data Table: Biological Activity Summary

Activity Type Cell Line/Bacteria IC50/MIC Value Reference
AntitumorA5498.78 μM
AntitumorNCI-H3586.68 μM
AntimicrobialS. aureus6.12 μM
AntimicrobialE. coli25 μM

Q & A

Q. What role do the chloro and nitro substituents play in the compound’s electronic and steric properties?

  • Electronic effects :
  • Nitro groups increase electrophilicity, enhancing DNA intercalation potential.
  • Chloro substituents improve lipophilicity (clogP ~3.5), aiding membrane penetration.
  • Steric effects :
  • 2,4-Dichlorobenzyloxy groups create steric hindrance, potentially reducing off-target binding .

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